N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide
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Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide, commonly known as TPA023, is a compound that belongs to the class of drugs called benzodiazepine site agonists. It has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.
Scientific Research Applications
- Recent research has explored the synthesis and properties of fused-ring energetic compounds. Notably, this compound features an “amino–nitro–amino” arrangement similar to that of TATB (1,3,5-triamino-2,4,6-trinitrobenzene), a well-known heat-resistant explosive. Its high density and thermal stability make it a potential candidate for use in energetic materials .
- Investigating the crystal structure and stability of this compound can provide insights into its behavior under different conditions. Researchers can explore its thermal stability, mechanical sensitivity, and detonation performance. Understanding its crystal packing and intermolecular interactions is crucial for designing novel energetic materials .
- The indole moiety in this compound suggests potential bioactivity. Researchers may investigate its interactions with biological targets, such as receptors or enzymes. Structural modifications could lead to the development of new drug candidates or therapeutic agents .
- The triazolopyrimidine core is an interesting heterocyclic scaffold. Scientists can explore efficient synthetic routes to access related compounds. Microwave-assisted methods or palladium-catalyzed reactions may offer practical approaches for diversifying this class of molecules .
- Computational studies can predict the compound’s electronic properties, energetics, and reactivity. Density functional theory (DFT) calculations can provide insights into its stability, charge distribution, and potential energy surfaces. Such investigations aid in understanding its behavior in different environments .
- Given its promising detonation performance, this compound could find applications in propellants or rocket fuels. Researchers might explore its compatibility with other ingredients, combustion characteristics, and safety profiles. Optimization for specific applications requires thorough testing and modeling .
Energetic Materials and Explosives
Materials Science and Crystal Engineering
Pharmacology and Drug Discovery
Heterocyclic Chemistry and Synthetic Methods
Computational Chemistry and Molecular Modeling
Materials Engineering and Propellant Formulations
properties
IUPAC Name |
2-indol-1-yl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-17(12-23-9-7-15-5-1-2-6-16(15)23)19-8-3-4-14-10-20-18-21-13-22-24(18)11-14/h1-2,5-7,9-11,13H,3-4,8,12H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVOUDBTLNTKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide |
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